N-[4-(Acetylamino)phenyl]-3-aminobenzamide
Description
Historical Context and Classification
N-[4-(Acetylamino)phenyl]-3-aminobenzamide belongs to the benzamide class of organic compounds, which have been extensively studied since the mid-20th century for their diverse pharmacological and synthetic applications. Benzamides are characterized by a benzene ring fused to an amide functional group, and their derivatives often exhibit biological activity due to their ability to interact with enzymes and receptors. The specific substitution pattern of this compound—featuring an acetamido group at the para position of one phenyl ring and an amino group at the meta position of another—places it within a subclass of diarylbenzamides. These structural modifications are frequently employed in medicinal chemistry to optimize pharmacokinetic properties and target selectivity.
The compound’s development aligns with broader trends in drug discovery, where scaffold hopping and functional group diversification are used to enhance bioactivity. While its exact date of synthesis remains unspecified in publicly available literature, its CAS registry number (1016860-27-7) suggests registration in the early 21st century. Its emergence coincides with increased interest in benzamide-based histone deacetylase (HDAC) inhibitors and dipeptidyl peptidase-IV (DPP-IV) modulators, as seen in structurally related molecules.
Nomenclature and Chemical Identity
This compound is systematically named according to IUPAC guidelines, reflecting its bis-aryl amide structure. The molecule consists of two aromatic rings connected via an amide bond: one benzene ring substituted with an acetamido group at the para position and another benzene ring substituted with an amino group at the meta position (Table 1).
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| CAS Registry Number | 1016860-27-7 |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-3-aminobenzamide |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)N |
| InChIKey | SWSQFYIDWSBGIT-UHFFFAOYSA-N |
The acetamido group (-NHCOCH₃) enhances the compound’s solubility in polar solvents compared to simpler benzamides, while the meta-amino group (-NH₂) introduces potential hydrogen-bonding interactions critical for target engagement.
Significance in Organic and Medicinal Chemistry
Benzamide derivatives occupy a pivotal role in drug discovery due to their structural versatility and bioactivity. This compound exemplifies this through its dual functionalization, which may confer dual pharmacological actions. For instance:
- Enzyme Inhibition : Analogous compounds, such as 3-aminobenzamide, inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The acetamido substituent in this compound could modulate PARP binding affinity or cellular permeability.
- HDAC Modulation : N-Substituted benzamides like Entinostat (MS-275) are clinically validated HDAC inhibitors. The acetamidophenyl moiety in this compound may interact with zinc ions in HDAC active sites, mimicking established pharmacophores.
- DPP-IV Inhibition : Aminobenzamide scaffolds have been explored as DPP-IV inhibitors for diabetes management. The meta-amino group in this derivative could facilitate interactions with the enzyme’s catalytic triad.
Structural analogs of this compound have demonstrated antiproliferative, antimicrobial, and anti-inflammatory activities, underscoring the therapeutic potential of this chemical class.
Research Evolution and Current Perspectives
Early research on benzamides focused on their synthesis via coupling reactions between benzoic acid derivatives and amines. This compound is typically synthesized using carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amide bond between 4-acetamidoaniline and 3-aminobenzoic acid. Advances in microwave-assisted synthesis and solvent-free methodologies have improved yields and reduced reaction times for related compounds.
Recent studies emphasize structure-activity relationship (SAR) analyses to optimize benzamide derivatives for specific targets. For example:
- Substituent Effects : Electron-withdrawing groups on the aryl rings enhance HDAC inhibitory activity, while bulky substituents improve metabolic stability.
- Scaffold Hybridization : Hybrid molecules combining benzamide and heterocyclic moieties exhibit dual-targeting capabilities, such as simultaneous PARP and HDAC inhibition.
Current research on this compound likely explores its utility in oncology and metabolic disorders, building on the success of related compounds in clinical trials. Collaborative efforts between computational chemists and synthetic biologists are expected to further elucidate its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-aminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSQFYIDWSBGIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Coupling Reactions
The core structure is typically constructed by coupling 3-aminobenzamide with 4-aminophenyl derivatives. This is often achieved by:
- Activating the carboxylic acid group of 3-aminobenzoic acid or its derivatives using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Reacting the activated acid with 4-aminophenylamine under mild conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- The reaction is typically carried out at room temperature or slightly elevated temperatures for several hours to ensure complete coupling.
Selective Acetylation of the Amino Group
The acetylation of the amino group on the phenyl ring is performed to introduce the acetylamino substituent:
- Acetic anhydride or acetyl chloride is used as the acetylating agent.
- The reaction is conducted in the presence of a base such as pyridine or triethylamine to neutralize the acid formed.
- The reaction is typically carried out at 0–25 °C to avoid over-acetylation or side reactions.
- Purification is done by recrystallization or chromatography to isolate the monoacetylated product.
Reduction of Nitro Precursors (If Applicable)
In some synthetic routes, nitro-substituted intermediates are used, which require reduction to the corresponding amines:
- Catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under hydrogen atmosphere.
- Conditions: hydrogen pressure around 5–14 bar, temperature 80–105 °C, reaction time approximately 6 hours.
- The reaction is monitored until no further hydrogen uptake is observed.
- The catalyst is removed by filtration, and the product is isolated by crystallization.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Amide coupling | 3-Aminobenzoic acid + 4-aminophenylamine, EDC, DMF | N-(4-aminophenyl)-3-aminobenzamide | 70–80 | >95 | Room temp, overnight |
| 2 | Selective acetylation | Acetic anhydride, pyridine, 0–25 °C | N-[4-(Acetylamino)phenyl]-3-aminobenzamide | 75–85 | >98 | Controlled to avoid diacetylation |
| 3 | Reduction (if nitro used) | Raney nickel, H2, 80–105 °C, 5–14 bar, 6 h | Amino-substituted intermediate | 65–70 | >99 | Catalytic hydrogenation |
Industrial Scale Considerations
- Large-scale synthesis involves optimization of solvent volumes, reaction times, and temperatures to maximize yield and purity.
- Continuous flow reactors may be employed for amide coupling and acetylation steps to improve reproducibility and throughput.
- Catalytic hydrogenation is performed in autoclaves with efficient catalyst recovery and recycling.
- Purification is typically done by crystallization, filtration, and drying to obtain high-purity final product suitable for pharmaceutical or material applications.
Research Findings and Analytical Data
- Purity of the final compound is generally confirmed by HPLC and melting point analysis, with melting points reported around 152–154 °C for related benzamide derivatives.
- Spectroscopic methods such as NMR and mass spectrometry confirm the structure and substitution pattern.
- Yields vary depending on the exact synthetic route but typically range from 65% to 85% for each step.
- The use of coupling reagents like HATU and EDC ensures high coupling efficiency and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Acetylamino)phenyl]-3-aminobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
N-[4-(Acetylamino)phenyl]-3-aminobenzamide has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. This class of compounds is known to influence gene expression by altering chromatin structure, which can lead to effects on cell proliferation and differentiation. In vitro studies have shown that this compound can induce histone hyperacetylation, particularly in colon carcinoma cells, suggesting a mechanism for its anticancer effects .
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activity as an enzyme inhibitor. It has been studied for its binding affinity to histone deacetylases and other proteins involved in gene regulation . The inhibition of these enzymes can lead to therapeutic effects in various diseases, including cancer and metabolic disorders.
Chemical Synthesis
This compound serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of novel compounds with enhanced biological properties or altered pharmacokinetics . The compound undergoes various chemical reactions, including oxidation and reduction, leading to the formation of carboxylic acids or amines, which can be utilized in further synthetic applications .
The compound has shown promising results in various biological assays:
- Histone Deacetylase Inhibition : Induces hyperacetylation in living cells, which is linked to anticancer activity.
- Protein Interaction Studies : Investigated for its binding properties with specific molecular targets, such as enzymes or receptors .
- Potential Therapeutic Applications : Explored for its role in treating conditions related to enzyme dysregulation .
Case Study 1: Histone Deacetylase Inhibition
A study demonstrated that this compound effectively inhibits HDAC activity in HCT-8 colon carcinoma cells. The results indicated significant histone hyperacetylation, correlating with reduced cell proliferation rates .
Case Study 2: Enzyme Binding Affinity
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated as an HDAC inhibitor with potential anticancer properties |
| Chemical Synthesis | Serves as a building block for complex organic compounds |
| Biological Activity | Shows significant enzyme inhibition and protein interaction capabilities |
Mechanism of Action
The mechanism of action of N-[4-(Acetylamino)phenyl]-3-aminobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following benzamide analogs share the 4-acetylamino phenyl motif but differ in substituents on the benzamide ring or adjacent groups:
Physicochemical Properties
- Solubility: The amino group in the target compound enhances water solubility compared to nitro- or chloro-substituted analogs, which are more lipophilic due to electron-withdrawing groups .
- Melting Points : Nitro-substituted derivatives (e.g., C₁₅H₁₃N₃O₄) exhibit higher melting points (~250°C) compared to the target compound, likely due to stronger intermolecular interactions .
- Spectroscopic Data :
- FTIR : The target compound shows characteristic peaks at ~3335 cm⁻¹ (N-H stretch) and 1672 cm⁻¹ (amide C=O), similar to analogs but with shifts depending on substituents (e.g., nitro groups absorb at ~1520 cm⁻¹) .
- NMR : The ¹H-NMR of the target compound (DMSO-d₆) displays signals for aromatic protons at δ 7.77–7.84 ppm and acetamido methyl groups at δ 1.91–2.09 ppm, consistent with related benzamides .
Biological Activity
N-[4-(Acetylamino)phenyl]-3-aminobenzamide, also known as a derivative of aminobenzamide, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 192.22 g/mol. Its structure includes an acetylamino group attached to a phenyl ring, which is further linked to an amine group. This configuration is crucial for its biological activity, particularly in enzyme inhibition and receptor interactions.
The primary mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This binding can occur at the active site or allosteric sites, inhibiting the catalytic activity of enzymes. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a pivotal role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression .
1. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes:
- Histone Deacetylases (HDACs) : Studies indicate that this compound can selectively inhibit HDAC1, HDAC2, and HDAC3, leading to increased acetylation of histones and modulation of gene expression associated with inflammation and cancer .
- Dipeptidyl Peptidase IV (DPP-IV) : Research has demonstrated that derivatives of aminobenzamide can inhibit DPP-IV, which is crucial for regulating blood sugar levels in diabetes mellitus .
2. Anticancer Activity
The compound exhibits promising anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. For example, it has been effective against melanoma and chronic myeloid leukemia cell lines .
3. Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory markers such as IL-10 in macrophages .
Case Study 1: HDAC Inhibition
In a study evaluating the effects of various HDAC inhibitors, this compound was found to significantly reduce the expression of pro-inflammatory cytokines in models of asthma and chronic obstructive pulmonary disease (COPD). The compound was administered at varying concentrations, revealing a dose-dependent relationship with its anti-inflammatory effects .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on different cancer cell lines demonstrated that this compound led to significant reductions in cell viability. The compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Data Tables
Q & A
Q. What are the recommended synthetic routes and purification methods for N-[4-(Acetylamino)phenyl]-3-aminobenzamide?
- Methodological Answer : The synthesis typically involves coupling 3-aminobenzoic acid derivatives (e.g., 3-aminobenzoyl chloride) with 4-acetamidoaniline under anhydrous conditions. A two-step procedure is common:
Acylation : React 4-acetamidoaniline with 3-aminobenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
Purification : Use column chromatography (silica gel, chloroform:methanol 3:1 v/v) followed by crystallization from dimethyl ether or ethanol .
Yield optimization requires strict control of reaction temperature (0–5°C during acylation) and inert atmosphere. Purity (>98%) is confirmed via HPLC with UV detection at 255 nm .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Structural validation employs:
- 1H and 13C NMR : Key signals include the acetamido proton (δ ~2.1 ppm, singlet) and aromatic protons (δ 6.8–7.6 ppm). The benzamide carbonyl resonates at δ ~167 ppm in 13C NMR .
- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]+ peaks matching the molecular formula C15H15N3O2 (theoretical m/z 277.12) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (±0.3%) .
Q. What protocols assess solubility and stability for in vitro studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm). Centrifugation at 10,000 rpm removes insoluble particulates .
- Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., rat plasma). Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Stability >80% over 24 hours is acceptable for most assays .
Advanced Research Questions
Q. How can researchers screen the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases) to measure IC50 values. Pre-incubate the compound with enzymes (1 hour, 37°C) before adding substrates .
- Cell-Based Assays : Test cytotoxicity in cancer lines (e.g., HeLa, MCF-7) via MTT assay. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis (Annexin V/PI staining) .
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer :
- Orthogonal Validation : Replicate assays using alternative methods (e.g., SPR for binding affinity if ELISA results are inconsistent) .
- Purity Reassessment : Run HPLC-MS to exclude impurities (>95% purity required). Check for residual solvents (GC-MS) that may interfere with assays .
- Assay Conditions : Standardize pH, temperature, and incubation times. For example, enzyme kinetics vary significantly at pH 6.5 vs. 7.4 .
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituents on the benzamide (e.g., -CF3, -Cl) or acetamidophenyl (e.g., -NO2) moieties. Compare IC50 values in enzyme assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Validate with mutagenesis studies on key residues .
Q. What methodologies evaluate pharmacokinetic properties?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t1/2) using first-order kinetics .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure free vs. bound fractions. >90% binding suggests limited bioavailability .
Q. How is crystallographic data obtained for structural optimization?
- Methodological Answer :
- Single-Crystal Growth : Dissolve the compound in DMSO:ethanol (1:5) and vapor-diffuse hexane. Screen crystals on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Data Refinement : Use SHELX suite to resolve electron density maps. Compare bond lengths/angles with DFT-optimized structures (Gaussian 16) .
Q. What in vivo toxicity profiling approaches are recommended?
- Methodological Answer :
- Acute Toxicity : Administer escalating doses (10–200 mg/kg) to rodents (OECD 423). Monitor mortality, organ weight, and histopathology (liver/kidney) for 14 days .
- Genotoxicity : Perform Ames test (TA98 strain) with/without metabolic activation (S9 mix). A ≥2-fold increase in revertants indicates mutagenicity .
Q. How are mechanistic studies designed to elucidate molecular targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
